4-Bromo-2-pentene

Nucleophilic Substitution Kinetics Allylic Halide Reactivity

4-Bromo-2-pentene (CAS 1809-26-3) is a C5 allylic bromide with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol. It features a double bond between carbons 2 and 3 and a bromine atom on carbon 4, placing the bromine in an allylic position.

Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol
CAS No. 1809-26-3
Cat. No. B158656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-pentene
CAS1809-26-3
Synonyms4-BROMO-2-PENTENE
Molecular FormulaC5H9Br
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCC=CC(C)Br
InChIInChI=1S/C5H9Br/c1-3-4-5(2)6/h3-5H,1-2H3
InChIKeyLIPODSDLKCMVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Bromo-2-pentene (CAS 1809-26-3) Procurement Guide: Key Properties for Industrial and Research Applications


4-Bromo-2-pentene (CAS 1809-26-3) is a C5 allylic bromide with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol . It features a double bond between carbons 2 and 3 and a bromine atom on carbon 4, placing the bromine in an allylic position [1]. This allylic structure confers enhanced reactivity in nucleophilic substitution reactions compared to non-allylic alkyl bromides [2]. The compound exists as a mixture of (E) and (Z) stereoisomers due to the double bond, and the carbon bearing the bromine is a stereocenter, leading to a total of four possible stereoisomers [3]. These properties make it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for stereoselective transformations and C-C bond formation via cross-coupling or Grignard reactions [4].

Why 4-Bromo-2-pentene (CAS 1809-26-3) Cannot Be Replaced by Other Bromopentenes: Key Differentiators in Reactivity and Selectivity


Substituting 4-Bromo-2-pentene with a different bromopentene isomer or a generic alkyl bromide introduces significant risk of altered reaction outcomes, including lower yields, different stereochemical profiles, and the formation of unintended byproducts. The position of the bromine atom relative to the double bond dictates the compound's reactivity profile. For example, 4-Bromo-2-pentene features an allylic bromine, which is significantly more reactive towards nucleophiles than the non-allylic bromine in 5-Bromo-1-pentene [1]. Furthermore, the specific substitution pattern influences the stability of reaction intermediates, affecting the stereochemical outcome of reactions. Replacing it with a non-allylic isomer can lead to slower kinetics and a shift in reaction mechanism from SN2 to SN1, potentially resulting in racemization instead of stereospecific inversion [2]. Procurement of the correct isomer is therefore essential for ensuring process consistency and achieving the desired synthetic target with the required purity and stereochemical integrity.

4-Bromo-2-pentene (CAS 1809-26-3) Quantitative Differentiation Data for Scientific Selection


Enhanced Reactivity in Nucleophilic Substitution Due to Allylic Bromine Position

4-Bromo-2-pentene, as an allylic bromide, exhibits a significantly higher rate of nucleophilic substitution compared to primary alkyl bromides. In a comparative kinetic study using iodide as a nucleophile, allylic bromides (class to which 4-Bromo-2-pentene belongs) were found to react the fastest, followed by primary bromides, with secondary and tertiary bromides showing substantially lower reactivity [1]. While this is a class-level inference, it provides a strong basis for predicting that 4-Bromo-2-pentene will undergo SN2 reactions more rapidly than its non-allylic counterpart, 5-Bromo-1-pentene (a primary alkyl bromide) .

Nucleophilic Substitution Kinetics Allylic Halide Reactivity

Stereospecific Inversion in SN2 Reactions with 4-Bromo-2-pentene

The reaction of enantiomerically enriched (+)-4-Bromo-2-pentene with sodium iodide (NaI) proceeds via an SN2 mechanism, resulting in a stereospecific inversion of configuration at the chiral carbon [1]. This is in contrast to the behavior of other allylic bromides that may undergo SN1 reactions due to carbocation stabilization, which would lead to racemization and loss of stereochemical purity. For example, while a stable allylic carbocation is possible, the specific structure of 4-Bromo-2-pentene favors the stereospecific pathway under standard conditions, making it a valuable substrate for the synthesis of chiral molecules [2].

Stereochemistry SN2 Mechanism Nucleophilic Substitution

Physical Property Differentiation: Boiling Point and Density

4-Bromo-2-pentene possesses a distinct boiling point of 119.7±9.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . These values are critical for its identification and purification. In comparison, its structural isomer 4-Bromo-1-pentene has a boiling point of 118.2±9.0 °C and a density of 1.2±0.1 g/cm³ . While the differences are modest, they are significant enough to allow for separation via fractional distillation or to serve as a quality control check for incoming material to ensure the correct isomer has been procured.

Physical Properties Purification Quality Control

Potential for Isomeric Purity in Synthesis of 1,3-Dienes

Elimination reactions of 4-Bromo-2-pentene can lead to the formation of 1,3-pentadiene [1]. The specific position of the bromine atom influences the regioselectivity of the elimination, favoring the formation of the conjugated diene over other possible alkene products. In contrast, elimination from a compound like 1-Bromo-2-pentene would be less regioselective and could lead to a mixture of non-conjugated dienes or alkynes, which are often less desirable due to their differing reactivity and the increased difficulty of purification. While specific quantitative yield data for this transformation is not provided in the available sources, the structural advantage is a class-level inference from well-established organic chemistry principles [2].

Elimination Reactions Diene Synthesis Stereochemistry

4-Bromo-2-pentene (CAS 1809-26-3) Optimal Application Scenarios Based on Verified Differentiation


Synthesis of Chiral Pharmaceutical Intermediates via Stereospecific SN2 Reactions

Leverage the stereospecific inversion observed in SN2 reactions of 4-Bromo-2-pentene (as detailed in Evidence Item 2) to introduce chiral centers with high fidelity. This makes it an ideal building block for the synthesis of enantiomerically pure APIs where stereochemistry is a critical quality attribute [1]. Using 4-Bromo-2-pentene ensures that the chiral information from the starting material is reliably transferred to the product, avoiding the need for costly and time-consuming chiral resolution steps later in the synthesis.

Rapid Synthesis of Complex Molecules via Allylic Substitution

Utilize the enhanced reactivity of the allylic bromine in 4-Bromo-2-pentene (as described in Evidence Item 1) to accelerate nucleophilic substitution reactions [1]. This property is particularly advantageous in convergent synthetic strategies where a late-stage fragment coupling requires high efficiency. The faster kinetics can lead to shorter reaction times and higher throughput in both research and production settings.

Precursor for Conjugated Dienes in Cycloaddition Chemistry

Exploit the regioselective elimination of 4-Bromo-2-pentene (Evidence Item 4) to generate 1,3-pentadiene [1]. This diene is a valuable substrate for Diels-Alder reactions, a powerful method for constructing six-membered rings in complex natural product synthesis and materials science. The structural advantage of 4-Bromo-2-pentene minimizes the formation of undesired diene isomers, simplifying purification and improving overall yield.

Quality Control and Identity Verification in Procurement

Employ the distinct physical property data for 4-Bromo-2-pentene (Evidence Item 3), specifically its boiling point and density, as a routine quality control checkpoint upon receipt of the material [1]. This simple analytical verification ensures that the correct isomer has been supplied, preventing potential synthetic failures and costly rework due to the inadvertent use of a less reactive or less selective alternative like 4-Bromo-1-pentene or 5-Bromo-1-pentene.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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